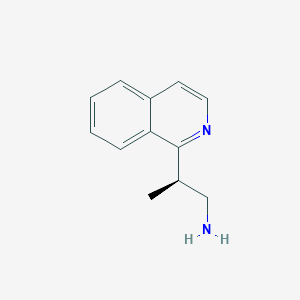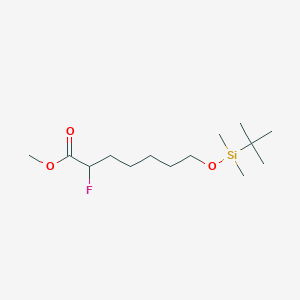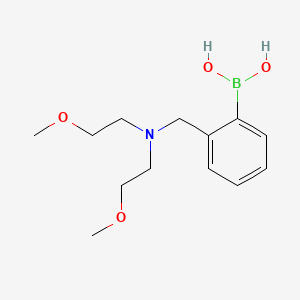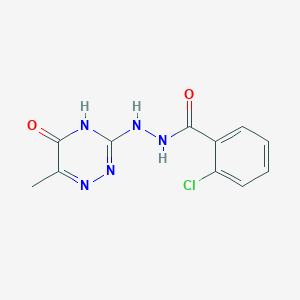![molecular formula C14H15NO4 B2579842 5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid CAS No. 1820619-57-5](/img/structure/B2579842.png)
5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a benzyloxy group (a benzene ring attached to an oxygen atom), and a carbonyl group (C=O). The “5-azaspiro[2.3]hexane” part suggests a spirocyclic compound, which is a compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Carboxylic acids and their derivatives can undergo a variety of reactions. For example, carboxylic acids can be reduced to alcohols, or they can react with alcohols to form esters . They can also participate in coupling reactions like the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic . The benzyloxy and carbonyl groups could also influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Chemical Transformations
- A study demonstrated the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective 1,3-dipolar cycloaddition, which is a crucial step in the formation of complex molecular structures (Molchanov & Tran, 2013).
- Another research highlighted the reductive cleavage of similar compounds to produce 1,3-amino alcohols, which can lead to bi- or tricyclic lactams or lactones. This is significant in the synthesis of various pharmacologically active compounds (Molchanov et al., 2016).
Application in Medicinal Chemistry and Drug Design
- Research into the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid showed the addition of these novel amino acids to the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Exploration of Spirocyclic Structures
- The creation of spirocyclic structures, such as 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, is an important area of study for developing compounds with potential biological activities. This research contributes to the understanding of the synthesis and properties of such spiro compounds (Martin‐Lopez & Bermejo, 1998).
Development of Antibacterial Agents
- The synthesis of a key intermediate of DU-6859a, a new-generation antibacterial quinolone carboxylic acid, involved the utilization of 5-benzyl-4, 7-dioxo-5-azaspiro[2.4]heptane. This showcases the application of such compounds in the development of new antibacterial drugs (Satoh et al., 1998).
作用機序
The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the mechanism would involve its interaction with biological targets in the body. If it’s used as a catalyst or a reagent in a chemical reaction, the mechanism would involve its interaction with other reactants .
Safety and Hazards
将来の方向性
The future directions for this compound would depend on its applications. For example, if it’s used in drug development, future research could involve optimizing its properties for better efficacy and safety. If it’s used in chemical synthesis, future research could involve finding more efficient or environmentally-friendly synthesis methods .
特性
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.3]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-12(17)11-6-14(11)8-15(9-14)13(18)19-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMMHZWTJIBUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)

![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)


![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2579767.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)


![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)